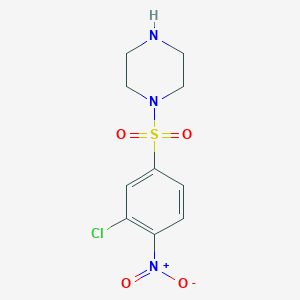
1-(3-Chloro-4-nitro-benzenesulfonyl)-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-4-nitro-benzenesulfonyl)-piperazine is an organic compound characterized by the presence of a piperazine ring substituted with a 3-chloro-4-nitro-benzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-nitro-benzenesulfonyl)-piperazine typically involves the reaction of piperazine with 3-chloro-4-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF) at room temperature. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the sulfonyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent, and reaction time to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-4-nitro-benzenesulfonyl)-piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Triethylamine, THF, room temperature.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.
Major Products:
Reduction: 1-(3-Chloro-4-aminobenzenesulfonyl)-piperazine.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
1-(3-Chloro-4-nitro-benzenesulfonyl)-piperazine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-nitro-benzenesulfonyl)-piperazine is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. The compound’s nitro group may play a crucial role in its activity, potentially undergoing bioreduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
- 1-(3-Chloro-4-nitrobenzenesulfonyl)-piperidine
- 1-(3-Chloro-4-nitrobenzenesulfonyl)-morpholine
- 1-(3-Chloro-4-nitrobenzenesulfonyl)-azepane
Comparison: 1-(3-Chloro-4-nitro-benzenesulfonyl)-piperazine is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties compared to its analogs. The piperazine ring’s flexibility and ability to form hydrogen bonds make it a valuable scaffold in medicinal chemistry.
Properties
Molecular Formula |
C10H12ClN3O4S |
|---|---|
Molecular Weight |
305.74 g/mol |
IUPAC Name |
1-(3-chloro-4-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C10H12ClN3O4S/c11-9-7-8(1-2-10(9)14(15)16)19(17,18)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2 |
InChI Key |
OQMOBVXDUNKVFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


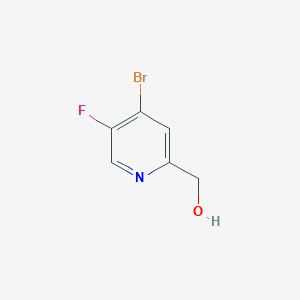

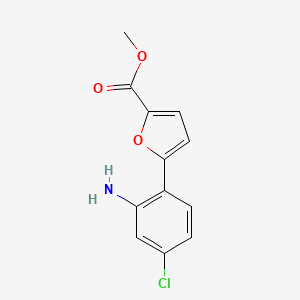
![2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine](/img/structure/B15053119.png)



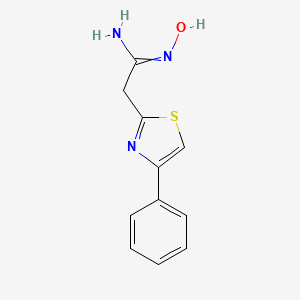
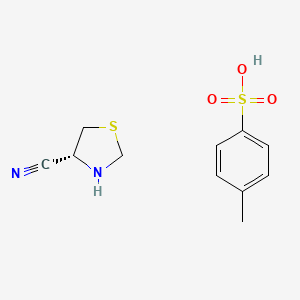
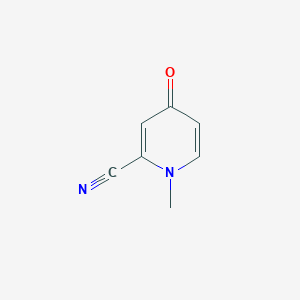
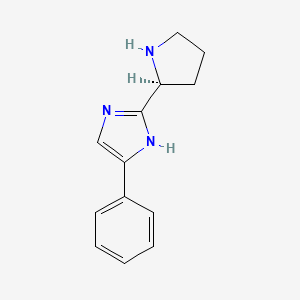
![Furan-2-yl(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B15053159.png)
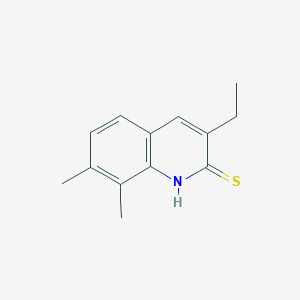
![Methyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B15053162.png)
